1-benzhydrylazetidin-3-ol Hydrochloride

Process Chemistry Pharmaceutical Intermediates Scale-Up Synthesis

Process chemistry teams often face azetidine building blocks with poor crystallinity or non-selective protecting groups. 1-Benzhydrylazetidin-3-ol hydrochloride addresses this: the benzhydryl group enables selective hydrogenolytic cleavage, while the HCl salt (mp 172-174°C) offers superior handling vs. the free base (mp 110-113°C). • Validated one-pot, chromatography-free route: 80% yield, 99.3 area% purity. • Selective CYP3A4 inhibitor (IC₅₀ 1.56 μM, Kᵢ 250 nM). • Essential starting material for delafloxacin & azelnidipine ANDA synthesis.

Molecular Formula C16H18ClNO
Molecular Weight 275.77 g/mol
CAS No. 90604-02-7
Cat. No. B1363981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydrylazetidin-3-ol Hydrochloride
CAS90604-02-7
Molecular FormulaC16H18ClNO
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl
InChIInChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H
InChIKeyLCHTWRWPHBRTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydrylazetidin-3-ol Hydrochloride Overview


1-Benzhydrylazetidin-3-ol Hydrochloride (CAS 90604-02-7) is a substituted azetidine derivative, existing as a hydrochloride salt of a benzhydryl-protected 3-hydroxyazetidine. It is a white to off-white crystalline solid with a melting point of 172–174°C and a molecular weight of 275.77 g/mol . The compound functions primarily as a key pharmaceutical intermediate and research building block [1], with documented applications in the synthesis of delafloxacin, azelnidipine, and GABA uptake inhibitors .

Benzhydryl-protected azetidine intermediate
Hydrochloride salt with improved crystallinity and handling
Orthogonal N-deprotection under hydrogenolysis
Reported intermediate for delafloxacin, azelnidipine synthetic routes

1-Benzhydrylazetidin-3-ol Hydrochloride Substitution Risks


The substitution of 1-benzhydrylazetidin-3-ol hydrochloride with simpler, in-class analogs (e.g., 1-benzylazetidin-3-ol, unsubstituted 3-azetidinol) fails due to divergent physicochemical properties and functional group orthogonality that are essential for multi-step syntheses. The benzhydryl (diphenylmethyl) group confers essential lipophilicity (LogP ≈ 3.19) and steric bulk, enabling selective N-protection that can be removed under specific hydrogenolysis conditions without affecting other sensitive functionalities [1]. This contrasts sharply with the benzyl-protected analog, which—while less bulky—exhibits higher water solubility that complicates extraction and purification workflows, and cannot be cleaved with the same chemoselectivity [2]. The hydrochloride salt form of the target compound (melting point 172–174°C) further provides enhanced crystallinity and storage stability relative to the free base (melting point 110–113°C), reducing hygroscopicity and improving handling in kilogram-scale operations .

Benzhydryl vs Benzyl Protection
The benzhydryl group provides distinct lipophilicity and steric bulk; benzyl analogs may alter extraction and chemoselective deprotection.
Hydrochloride Salt vs Free Base
Free base exhibits lower crystallinity and higher hygroscopicity; the hydrochloride salt improves storage and handling at scale.
Synthetic Route Orthogonality
The benzhydryl group enables hydrogenolysis without affecting other sensitive functionalities, a feature not replicated by simpler N-protecting groups.

1-Benzhydrylazetidin-3-ol Hydrochloride Differentiation Evidence


Kilogram-Scale Synthesis Efficiency

An optimized, one-pot synthesis for 1-benzhydrylazetidin-3-ol achieves an 80% isolated yield and 99.3 area% purity without requiring chromatographic purification, a critical advantage for cost-effective, multikilogram-scale manufacturing [1]. This represents a substantial improvement over the traditional Anderson and Lok method, which provides a 51% yield under standard conditions [2]. The elimination of chromatography reduces solvent consumption and processing time, directly lowering the cost per kilogram for procurement.

Kilogram-Scale Yield
Cross-study comparable
80% yield, 99.3 area% purity (one-pot)
vs 51% yield (Anderson method)
Supports process cost modeling and scale-up evaluation
Reported improvement over traditional route; chromatography-free
Process Chemistry Pharmaceutical Intermediates Scale-Up Synthesis

CYP3A4 Enzyme Inhibition Profile

1-Benzhydrylazetidin-3-ol exhibits time-dependent inhibition of recombinant human CYP3A4 with a reported IC₅₀ of 1.56 μM (1,560 nM) when preincubated for 30 minutes with NADPH [1]. It also demonstrates an inactivation constant (Kᵢ) of 250 nM against the same isoform [2]. These moderate inhibitory values position the compound as a useful reference inhibitor for CYP3A4-mediated drug-drug interaction screens, unlike structurally related analogs (e.g., 1-benzhydrylazetidin-3-one) for which no comparable CYP inhibition data exist in public repositories. The compound's selectivity window is further evidenced by its significantly weaker inhibition of CYP1A2 (IC₅₀ = 4,700 nM) and CYP2D6 (IC₅₀ = 8,200 nM), demonstrating an approximately 3- to 5-fold selectivity for CYP3A4 over these off-target isoforms [3].

CYP3A4 Inhibition
Head-to-head
IC₅₀ 1.56 μM; Kᵢ 250 nM (CYP3A4)
May support CYP3A4 assay calibration
Selectivity >3-fold over CYP1A2, >5-fold over CYP2D6
Drug Metabolism Cytochrome P450 Enzyme Inhibition ADME-Tox

Key Intermediate for Drug Synthesis

1-Benzhydrylazetidin-3-ol and its hydrochloride salt serve as documented intermediates in the synthesis of multiple marketed or late-stage pharmaceutical agents, including the fluoroquinolone antibiotic delafloxacin and the dihydropyridine calcium channel blocker azelnidipine . In the context of azelnidipine, the benzhydryl-azetidine scaffold appears in the final drug structure as the 3-O-(1-benzhydrylazetidin-3-yl) ester moiety, underscoring the irreplaceable nature of this specific intermediate [1]. This stands in contrast to the benzyl-protected analog, which is described in patent literature as primarily a precursor to 3-carboxyazetidine and not as a direct building block for these same high-value drug substances [2].

Downstream Drug Synthesis
Class-level inference
Delafloxacin, azelnidipine synthetic routes
Reported intermediate in published synthetic pathways
Scaffold specificity requires review; not directly replaceable
Drug Synthesis Pharmaceutical Intermediates Antibiotics Antihypertensives

Hydrochloride Salt Stability Advantage

The hydrochloride salt of 1-benzhydrylazetidin-3-ol exhibits a significantly higher melting point (172–174°C) compared to the free base (110–113°C), indicating stronger crystal lattice energy and superior solid-state stability . This elevated melting point correlates with reduced hygroscopicity and improved handling characteristics under ambient storage conditions. The salt form's enhanced crystallinity also facilitates more reliable purification via recrystallization, a key advantage for research laboratories requiring high-purity material for sensitive biological assays. While the free base offers moderate solubility in chloroform and methanol, the hydrochloride salt provides improved aqueous solubility due to ionic character, expanding formulation options for in vitro and in vivo studies .

Salt Form Stability
Head-to-head
Melting point elevation ~60 °C (HCl vs free base)
Enhanced crystallinity and ambient storage stability
Reduced hygroscopicity vs free base; data to verify
Preformulation Solid-State Chemistry Chemical Storage Material Handling

1-Benzhydrylazetidin-3-ol Hydrochloride Applications


Kilogram-Scale Azetidine Intermediate Manufacturing

Procurement of 1-benzhydrylazetidin-3-ol hydrochloride is indicated for process chemistry teams developing large-scale synthetic routes to azetidine-containing APIs. The validated one-pot, chromatography-free synthesis achieving 80% yield and 99.3 area% purity [1] provides a reliable benchmark for in-house process optimization and cost-of-goods modeling. The hydrochloride salt's superior crystallinity (melting point 172–174°C) further facilitates purification and handling in pilot plant and manufacturing environments.

CYP3A4 Inhibition and DDI Screening

ADME and DMPK laboratories should consider stocking 1-benzhydrylazetidin-3-ol (free base or salt) as a cost-effective positive control inhibitor for CYP3A4 activity assays. With a documented IC₅₀ of 1.56 μM and a Kᵢ of 250 nM against recombinant human CYP3A4 [1][2], and demonstrable selectivity over CYP1A2 and CYP2D6, the compound offers a reproducible reference point for calibrating high-throughput fluorometric or LC-MS/MS CYP inhibition screens.

Generic Development of Delafloxacin and Azelnidipine

Generic pharmaceutical manufacturers and CDMOs developing abbreviated new drug applications (ANDAs) for delafloxacin or azelnidipine must source 1-benzhydrylazetidin-3-ol hydrochloride as a critical starting material. The compound's role as a direct building block in the published synthetic routes for these drugs [1][2] makes it a non-substitutable procurement item. The availability of a high-yield, chromatography-free synthetic process further supports cost-effective sourcing for commercial production.

Application
Selection Property
Validation Focus
Large-scale azetidine intermediate manufacturing
Reported high-yield, chromatography-free synthesis
Process robustness and purity at scale
CYP3A4 inhibition screening
Reported CYP3A4 inhibitory potency and isoform selectivity
Calibration of CYP3A4 inhibition assays
Generic development of fluoroquinolone or CCB APIs
Benzhydryl-azetidine scaffold requirement
Synthetic route validation for target APIs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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